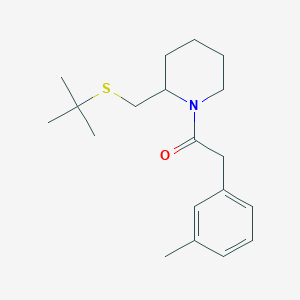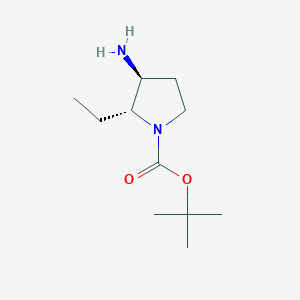
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a 4-fluorophenethyl group and a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the 4-Fluorophenethyl Group: The 4-fluorophenethyl group can be introduced via a nucleophilic substitution reaction, where a 4-fluorophenethyl halide reacts with the benzamide core.
Formation of the 1,1-Dioxido-3-Oxoisothiazolidin-2-yl Moiety: This moiety can be synthesized through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group or the isothiazolidine ring, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(phenethyl)benzamide: Lacks the fluorine atom, which may affect its biological activity.
3-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-chlorophenethyl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-fluorophenethyl)benzamide is unique due to the presence of the 4-fluorophenethyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c19-15-6-4-13(5-7-15)8-10-20-18(23)14-2-1-3-16(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORQOGGUGFNIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)

![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)
![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
